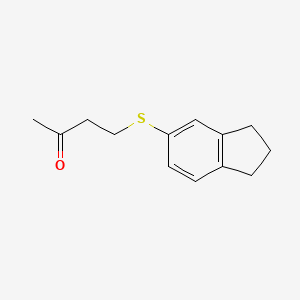![molecular formula C8H13ClO2S B13645986 Spiro[2.5]octane-5-sulfonyl chloride](/img/structure/B13645986.png)
Spiro[2.5]octane-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[2.5]octane-5-sulfonyl chloride is an organic compound with the chemical formula C_8H_13ClO_2S. It is characterized by a spirocyclic structure, which includes a sulfonyl chloride functional group. This compound is typically a colorless to pale yellow liquid with a pungent odor and is used primarily as an intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.5]octane-5-sulfonyl chloride generally involves the reaction of a spirocyclic compound with thionyl chloride. One common method includes the sulfonation of Spiro[2.5]octane followed by chlorination. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the corrosive nature of the reagents involved .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[2.5]octane-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form Spiro[2.5]octane-5-sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Derivatives: Formed by the reaction with thiols.
Applications De Recherche Scientifique
Spiro[2.5]octane-5-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug development due to its ability to modify pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Spiro[2.5]octane-5-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[2.5]octane-1-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position.
Norcarane: Another spirocyclic compound used in similar types of reactions.
Uniqueness
Spiro[2.5]octane-5-sulfonyl chloride is unique due to its specific spirocyclic structure and the position of the sulfonyl chloride group, which imparts distinct reactivity and properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C8H13ClO2S |
|---|---|
Poids moléculaire |
208.71 g/mol |
Nom IUPAC |
spiro[2.5]octane-7-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)7-2-1-3-8(6-7)4-5-8/h7H,1-6H2 |
Clé InChI |
NURLURXXLYCPLK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC2(C1)CC2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


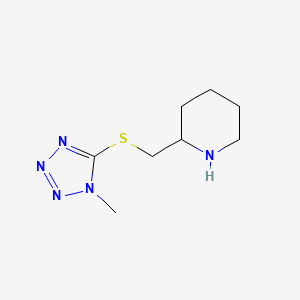
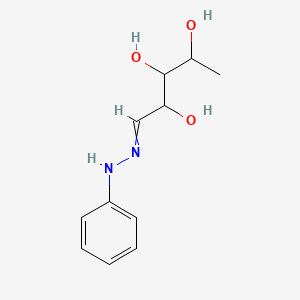
![5,6-Difluoro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B13645929.png)
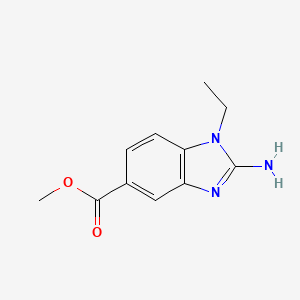
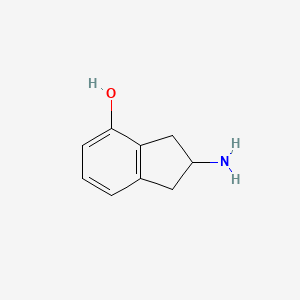
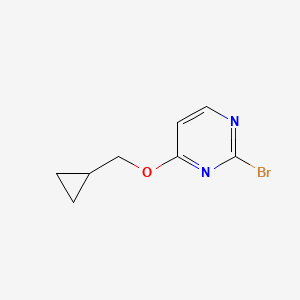
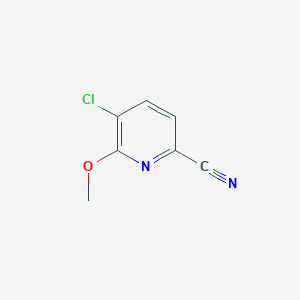
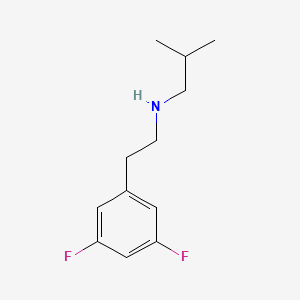
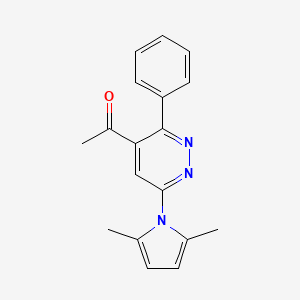
![3-Propyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13645972.png)
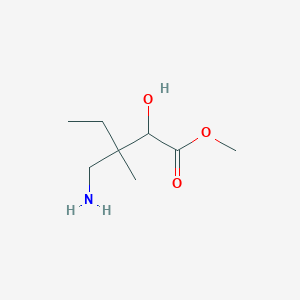
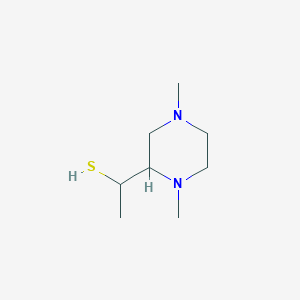
![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine hydrochloride](/img/structure/B13646004.png)
